(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone
Overview
Description
(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone is a chemical compound with the molecular formula C₁₆H₁₃BrO₃ and a molecular weight of 332.0048 g/mol It is characterized by the presence of a bromine atom, a benzodioxepin ring, and a phenyl group attached to a methanone moiety
Preparation Methods
The synthesis of (8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone typically involves the following steps:
Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol derivatives and epoxides.
Attachment of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts acylation, where a phenyl ketone is reacted with the benzodioxepin intermediate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a variety of functionalized derivatives.
Scientific Research Applications
(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The bromine atom and the benzodioxepin ring contribute to its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone can be compared with other similar compounds, such as:
(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-bromophenyl)methanone: This compound has an additional bromine atom on the phenyl ring, which may alter its reactivity and biological activity.
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone: Lacking the bromine atom, this compound may exhibit different chemical and biological properties.
7-bromo-3,4-dihydro-2H-1,5-benzodioxepine: This compound has a similar structure but lacks the phenyl methanone moiety, which may affect its overall reactivity and applications.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Biological Activity
(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone is a compound with potential therapeutic applications due to its unique chemical structure and biological properties. This article discusses its biological activity, including antimicrobial effects, potential neuroprotective roles, and other pharmacological implications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula: CHBrO. Its structure features a benzodioxepin core with a bromine substituent and a phenyl group, which may contribute to its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
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Antimicrobial Activity :
- Recent studies have shown that derivatives of benzodioxepin compounds can possess significant antibacterial properties. For instance, compounds similar to (8-bromo-3,4-dihydro-2H-1,5-benzodioxepin) have demonstrated efficacy against various strains of bacteria including multidrug-resistant organisms. The minimum inhibitory concentrations (MICs) for some derivatives ranged from 2 to 64 μg/mL, highlighting their potential as antimicrobial agents .
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Neuroprotective Effects :
- The compound has been investigated for its neuroprotective properties. It is suggested that the benzodioxepin structure may interact with neuroreceptors or influence signaling pathways involved in neuroprotection. Studies indicate that similar compounds could activate Nurr1 receptors, which are implicated in the treatment of neurodegenerative diseases such as Parkinson's disease .
- Cytotoxicity :
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
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Inhibition of Bacterial Growth :
- The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in bacteria.
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Neuroreceptor Modulation :
- By acting on specific neuroreceptors such as Nurr1, it may enhance dopaminergic signaling or provide neuroprotection against oxidative stress.
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Cell Cycle Regulation :
- The selective cytotoxicity observed in cancer cells suggests that the compound might induce apoptosis through pathways that regulate the cell cycle.
Properties
IUPAC Name |
(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c17-13-10-15-14(19-7-4-8-20-15)9-12(13)16(18)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECNFLAZVMSKTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C(=C2)C(=O)C3=CC=CC=C3)Br)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352434 | |
Record name | (8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-38-6 | |
Record name | (8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175136-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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